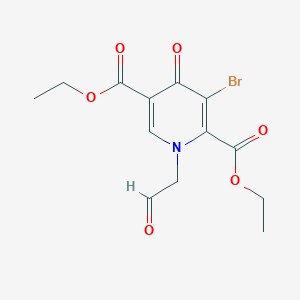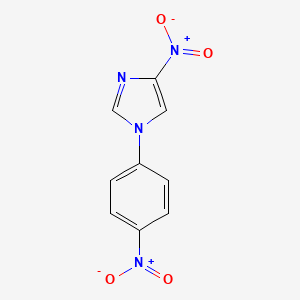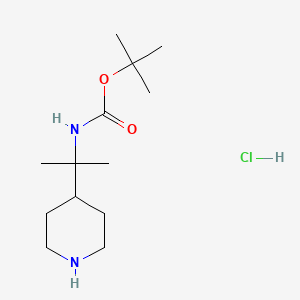
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its unique structure, which includes an epoxy group and a cis configuration at the 13th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 13-cis retinoic acid using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoic acid derivatives.
Biology: Investigated for its role in cellular differentiation and gene expression.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the development of cosmetic products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
All-trans Retinoic Acid: A naturally occurring retinoic acid with a different configuration.
13-cis Retinoic Acid: A closely related compound with a cis configuration at the 13th position but lacking the epoxy group.
5,6-Epoxy-All-Trans-Retinoic Acid: Another epoxy retinoic acid derivative with a different configuration.
Uniqueness
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is unique due to its specific structural features, including the epoxy group and the cis configuration at the 13th position. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H28O3 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2Z,4E,6E)-7-[(2S,7aS)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20-/m0/s1 |
Clave InChI |
QDOSIDVGVRAXSE-OADFMSRKSA-N |
SMILES isomérico |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@@](O1)(CCCC2(C)C)C |
SMILES canónico |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


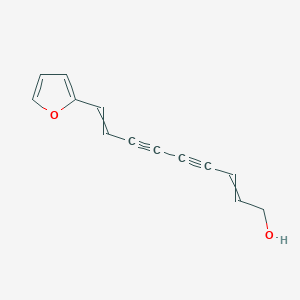
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)

![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
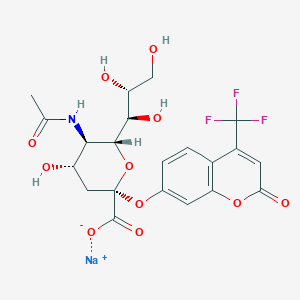

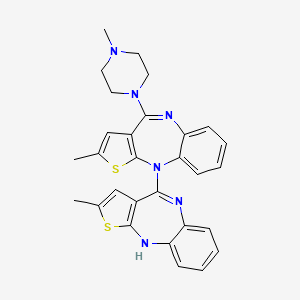
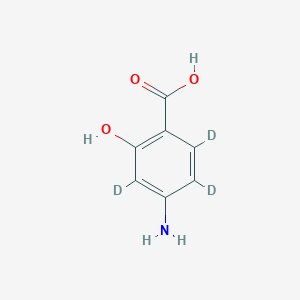
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
